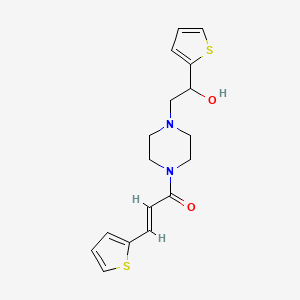

(E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

説明

特性

IUPAC Name |

(E)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c20-15(16-4-2-12-23-16)13-18-7-9-19(10-8-18)17(21)6-5-14-3-1-11-22-14/h1-6,11-12,15,20H,7-10,13H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNXLAAELQORLM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a thiophene-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of thiophene rings enhances its electronic properties, potentially improving binding affinity to biological targets. The hydroxyl group may also contribute to its solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including the compound . For instance:

- Cell Line Studies : The compound has shown promising activity against various cancer cell lines. In one study, derivatives with similar structures exhibited IC50 values in the low micromolar range against HepG-2 (liver cancer) and A549 (lung cancer) cell lines, indicating significant cytotoxic effects .

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | 4.37 ± 0.7 |

| A549 | 8.03 ± 0.5 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. The compound's structural analogs have demonstrated significant inhibition against various bacterial strains:

- Antimicrobial Efficacy : In vitro studies have shown that related thiophene compounds exhibit low minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as human tissue transglutaminase (hTG2), leading to reduced cell proliferation .

- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased subG0/G1 populations in flow cytometry analyses following treatment .

- Antioxidant Properties : Some studies have suggested that thiophene derivatives possess antioxidant properties that may protect normal cells while exerting cytotoxic effects on cancer cells .

Case Studies

Several case studies illustrate the efficacy of thiophene derivatives:

- Study on HepG-2 Cells : A study reported that a similar thiophene derivative significantly reduced cell viability and induced apoptosis in HepG-2 cells after 48 hours of exposure .

- In Vivo Models : In animal models, administration of related compounds resulted in reduced tumor growth and metastasis, highlighting their potential as therapeutic agents .

化学反応の分析

Piperazine Derivative Formation

-

Starting Material : Commercially available piperazine derivatives (e.g., 1-(4-bromophenyl)piperazine) are functionalized to introduce the hydroxyethyl-thiophene substituent.

-

Reaction Type : Nucleophilic substitution or coupling reactions (e.g., using thiophene derivatives as electrophiles).

-

Conditions : Typically require bases (e.g., NaH) and solvents like DMF or THF.

Propenone Moiety Installation

-

Approach : Condensation reactions between the piperazine derivative and thiophene-containing carbonyl precursors (e.g., benzothiophene aldehydes) .

-

Conditions : Microwave-assisted reactions with MnO₂-SiO₂ catalysts to accelerate coupling .

Chemical Transformations

The compound undergoes several transformations that alter its functional groups and biological activity:

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Hydrolysis | Acidic/base conditions (e.g., HCl, NaOH) | Hydroxylated derivative | Cleavage of ester/ketone bonds |

| Oxidation | Oxidizing agents (e.g., PCC, KMnO₄) | Ketone or carboxylic acid derivatives | Conversion of alcohols to ketones/carboxylic acids |

| Nucleophilic Substitution | Alkyl halides, amines, or thiols | Substituted piperazine derivatives | Functionalization at the piperazine nitrogen |

| Aldol Condensation | Carbonyl reagents (e.g., benzaldehyde) | Cross-conjugated enones | Formation of extended π-systems |

Kinetic and Mechanistic Insights

-

Hydrolysis Kinetics : Spectrophotometric studies track absorbance changes during hydrolysis, revealing reaction rates influenced by pH and temperature.

-

Microwave-Assisted Synthesis : Accelerated coupling reactions (e.g., MnO₂-SiO₂ catalysts) reduce reaction times while maintaining yields .

Structural and Functional Implications

The compound’s reactivity stems from its:

-

Piperazine Ring : Facilitates hydrogen bonding and interactions with biological targets (e.g., serotonin receptors).

-

Thiophene Moieties : Enhance π-π stacking and lipophilicity, critical for membrane permeability.

-

Propenone Group : Acts as an electrophilic site for nucleophilic attacks or conjugate additions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural differentiators include:

- Piperazine substituent : A 2-hydroxy-2-(thiophen-2-yl)ethyl group.

- Enone substituent: A β-thiophen-2-yl group.

Comparisons with analogous compounds (Table 1) reveal how substituent variations impact properties:

Key Observations :

Electron-Donating vs. Nitro () and chloro () groups are electron-withdrawing, which may improve metabolic stability but reduce solubility.

Hydrogen-Bonding Capacity: The hydroxyethyl group in the target compound contrasts with non-polar substituents like bis(4-methoxyphenyl)methyl (), suggesting improved aqueous solubility.

Biological Activity Trends: Piperazine-enone derivatives with aryl groups (e.g., 4-methylphenyl in ) exhibit antimicrobial and anticancer activities, likely due to hydrophobic interactions with biological targets.

Pharmacological and Physicochemical Properties

Target Compound :

Comparative Data :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiophene-containing precursors with piperazine derivatives. Key steps include:

- Coupling reactions : Use of reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to facilitate amide bond formation between the piperazine and enone moieties .

- Reflux conditions : Heating under reflux in solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) for 12–24 hours to ensure completion .

- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the pure (E)-isomer .

- Critical Parameter : Solvent polarity and temperature significantly impact yield and stereochemical purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and the (E)-configuration of the enone (coupling constant Hz) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 429.12) and fragmentation patterns .

- IR Spectroscopy : Bands at 1650–1680 cm confirm the carbonyl group, while 3200–3400 cm indicates the hydroxyl group .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Co-solvents like ethanol or surfactants (e.g., Tween-80) improve aqueous dispersion for biological assays .

- Stability : Sensitive to light and oxygen. Store under nitrogen at –20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding affinities to targets (e.g., kinases or GPCRs) based on the piperazine-thiophene scaffold’s flexibility .

- MD Simulations : Molecular dynamics (50–100 ns trajectories) assess stability of ligand-target complexes in physiological conditions .

- Validation : Cross-check computational results with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?

- Methodological Answer :

- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to confirm target engagement .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Crystallography : X-ray diffraction of ligand-target co-crystals (if feasible) provides atomic-level interaction insights .

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical purity?

- Methodological Answer :

- Catalyst Optimization : Replace TBTU with newer coupling agents (e.g., HATU) to reduce side reactions .

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing reaction times and improving (E)-isomer selectivity .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

- In Vivo PK : Administer intravenously/orally to rodents, with serial blood sampling for LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。